molecular formula C6H8ClN7O.ClH<br>C6H9Cl2N7O B1667096 Amiloride hydrochloride CAS No. 2016-88-8

Amiloride hydrochloride

Cat. No.: B1667096
CAS No.: 2016-88-8
M. Wt: 266.09 g/mol
InChI Key: ACHKKGDWZVCSNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amiloride hydrochloride primarily targets the amiloride-sensitive sodium channels located in the distal convoluted tubules and collecting ducts in the kidneys . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . It achieves this by binding to the amiloride-sensitive sodium channels, thereby blocking the channels and preventing sodium ions from entering the cells . This action promotes the loss of sodium and water from the body, but importantly, without depleting potassium .

Biochemical Pathways

The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . As a result, this compound helps to prevent hypokalemia (low blood potassium levels) often associated with other diuretics .

Pharmacokinetics

This compound is readily absorbed with a bioavailability of 15-25% . It is approximately 23% protein-bound . The onset of action is about two hours, peaking at 6-10 hours, and it lasts for about a day . The elimination half-life is 6 to 9 hours .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in sodium and water excretion, while reducing potassium excretion . This results in a decrease in blood pressure and reduction in edema (swelling), making it useful in the treatment of hypertension and congestive heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of high blood potassium (hyperkalemia) is greater in those with kidney problems, diabetes, and those who are older . Furthermore, the drug’s action can be affected by other medications, such as other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .

Biochemical Analysis

Biochemical Properties

Amiloride hydrochloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This inhibition creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions .

Cellular Effects

This compound can cause changes to the levels of certain minerals in your body, called electrolytes. For example, it may cause high potassium levels (hyperkalemia), low sodium levels (hyponatremia), or low chloride levels (hypochloremia). These changes can be serious and may lead to death .

Molecular Mechanism

This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .

Temporal Effects in Laboratory Settings

This compound is administered orally and reaches its peak diuretic effect at 6–10 hours. It is 40% protein bound and has a plasma half-life of 6–9 hours . It does not undergo metabolism by the liver and is predominantly excreted unchanged in urine and faeces .

Dosage Effects in Animal Models

In animal models, the oral LD50 of this compound is 56 mg/kg in mice and 36 to 85 mg/kg in rats, depending on the strain . The effects of the product vary with different dosages, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

This compound is not metabolized by the liver but is excreted unchanged by the kidneys. About 50 percent of a 20 mg dose of this compound is excreted in the urine and 40 percent in the stool within 72 hours .

Transport and Distribution

This compound reaches the nephron largely by glomerular filtration and acts on the luminal membrane of the distal convoluted tubule and collecting ducts .

Subcellular Localization

This compound acts on the luminal membrane of the distal convoluted tubule and collecting ducts in the nephron . This is where it inhibits sodium reabsorption, reducing the secretion of potassium and hydrogen ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amiloride Hydrochloride can be synthesized through a multi-step process involving the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Amiloride Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrazine ring .

Scientific Research Applications

Amiloride Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.

    Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

    Eplerenone: Similar to spironolactone but with fewer side effects.

Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, this compound is often preferred for its rapid onset of action and effectiveness in combination therapies .

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride
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InChI

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H
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InChI Key

ACHKKGDWZVCSNH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
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Molecular Formula

C6H8ClN7O.ClH, C6H9Cl2N7O
Record name AMILORIDE HYDROCHLORIDE
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Related CAS

2609-46-3 (Parent)
Record name Amiloride hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID2024452
Record name Amiloride hydrochloride
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Molecular Weight

266.09 g/mol
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Physical Description

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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CAS No.

2016-88-8, 17440-83-4
Record name AMILORIDE HYDROCHLORIDE
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Record name Amiloride hydrochloride
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Record name Amiloride hydrochloride anhydrous
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Record name N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride
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Record name AMILORIDE HYDROCHLORIDE ANHYDROUS
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Melting Point

560.3 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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